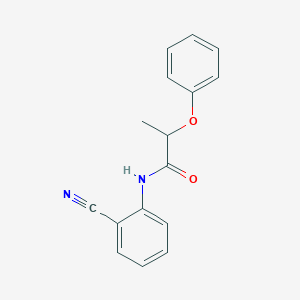
N-(2-cyanophenyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanophenyl)-2-phenoxypropanamide, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPP is a white crystalline compound that is soluble in organic solvents and is widely used in the synthesis of various organic compounds.
Mechanism of Action
CPP works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, CPP reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). CPP has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10).
Advantages and Limitations for Lab Experiments
CPP has several advantages for lab experiments. It is a cost-effective and efficient method for the synthesis of CPP, making it readily available for use in experiments. CPP has also been shown to have a range of potential applications, making it a versatile compound for use in various fields of scientific research. However, there are also limitations to the use of CPP in lab experiments. The effects of CPP may vary depending on the concentration used, and there may be potential side effects that need to be considered.
Future Directions
There are several future directions for the study of CPP. One direction is to investigate the potential applications of CPP in the treatment of various diseases such as epilepsy, chronic pain, and inflammation. Another direction is to investigate the potential side effects of CPP and to develop strategies to minimize these side effects. Additionally, further studies are needed to determine the optimal concentration of CPP for use in lab experiments and to investigate the potential interactions of CPP with other compounds.
Synthesis Methods
CPP can be synthesized through the reaction of 2-bromoacetophenone and phenoxyacetonitrile in the presence of a base such as potassium carbonate. The reaction yields CPP in a good yield and purity, making it a cost-effective and efficient method for the synthesis of CPP.
Scientific Research Applications
CPP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects, making it a potential candidate for the treatment of various diseases such as epilepsy, chronic pain, and inflammation.
properties
IUPAC Name |
N-(2-cyanophenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12(20-14-8-3-2-4-9-14)16(19)18-15-10-6-5-7-13(15)11-17/h2-10,12H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDNBULPEWJWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C#N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-phenoxypropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B6046062.png)
![5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B6046064.png)
![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B6046073.png)
![(1S,9S)-11-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6046075.png)
![2,2,2-trifluoro-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B6046078.png)
![N-(2-fluorophenyl)-N'-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6046086.png)

![dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate](/img/structure/B6046101.png)
![2-[2-(4-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B6046114.png)
![N-[(6-chloro-2H-chromen-3-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6046119.png)
![3-[1-(4-ethoxybenzyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6046122.png)
![1-(4-fluorobenzyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6046128.png)
![diethyl {amino[2-(3,4-dimethoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6046143.png)